molecular formula C7H10N2O3S B12582407 Ethenesulfonic acid;1-ethenylimidazole CAS No. 476487-05-5

Ethenesulfonic acid;1-ethenylimidazole

Cat. No.: B12582407
CAS No.: 476487-05-5
M. Wt: 202.23 g/mol
InChI Key: YHHARVPKDXXVIP-UHFFFAOYSA-N
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Description

Ethenesulfonic acid;1-ethenylimidazole is a compound that combines the properties of ethenesulfonic acid and 1-ethenylimidazole. Ethenesulfonic acid is known for its strong acidic nature and is often used in various chemical reactions as a catalyst or reagent. 1-ethenylimidazole, on the other hand, is a derivative of imidazole, a heterocyclic compound that is widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenesulfonic acid;1-ethenylimidazole typically involves the reaction of ethenesulfonic acid with 1-ethenylimidazole under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethenesulfonic acid;1-ethenylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted imidazole derivatives. These products have various applications in different fields, including pharmaceuticals and industrial chemistry .

Scientific Research Applications

Ethenesulfonic acid;1-ethenylimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.

    Industry: Applied in the production of specialty chemicals, including surfactants, dyes, and coatings

Mechanism of Action

The mechanism of action of ethenesulfonic acid;1-ethenylimidazole involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific reaction conditions. The imidazole ring plays a crucial role in binding to the target, while the sulfonic acid group enhances the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethenesulfonic acid;1-ethenylimidazole include:

Uniqueness

This compound is unique due to its combination of the acidic properties of ethenesulfonic acid and the versatile reactivity of 1-ethenylimidazole. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

476487-05-5

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

ethenesulfonic acid;1-ethenylimidazole

InChI

InChI=1S/C5H6N2.C2H4O3S/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h2-5H,1H2;2H,1H2,(H,3,4,5)

InChI Key

YHHARVPKDXXVIP-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CN=C1.C=CS(=O)(=O)O

Origin of Product

United States

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